4-(3-Trifluoromethoxyphenyl)phenol

Description

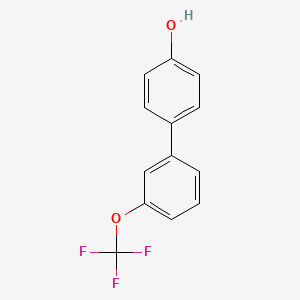

4-(3-Trifluoromethoxyphenyl)phenol: is an organic compound with the molecular formula C13H9F3O2 . It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a phenol group.

Properties

IUPAC Name |

4-[3-(trifluoromethoxy)phenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)18-12-3-1-2-10(8-12)9-4-6-11(17)7-5-9/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBRUTKGHYJBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609917 | |

| Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365426-97-7 | |

| Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods: Industrial production of 4-(3-Trifluoromethoxyphenyl)phenol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

4-(3-Trifluoromethoxyphenyl)phenol is being investigated for its potential therapeutic effects against various diseases, including cancer and inflammation. The presence of the trifluoromethyl group is known to enhance biological activity by increasing binding affinity to enzymes and receptors.

-

Case Study: Anticancer Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit improved efficacy in targeting cancer cells. For example, studies utilizing molecular docking have shown that this compound can effectively bind to specific cancer-related proteins, potentially leading to the development of novel anticancer agents. - Table 1: Comparative Biological Activity

| Compound Name | Activity Type | Target | Reference |

|---|---|---|---|

| This compound | Anticancer | Protein Kinase | |

| Trifluoromethylated Phenols | Anti-inflammatory | COX Enzyme |

Material Science

Fluorinated Polymers:

The compound's unique properties make it suitable for developing advanced materials, particularly fluorinated polymers. These materials are known for their chemical resistance and thermal stability.

- Case Study: Polymer Synthesis

Recent research has explored the use of this compound as a building block in synthesizing fluorinated polymers. The incorporation of trifluoromethyl groups into polymer chains enhances their mechanical properties and thermal stability .

Biochemical Probes

Interaction Studies:

The compound is being explored as a biochemical probe due to its ability to interact with various biological targets. Techniques such as surface plasmon resonance are employed to study these interactions.

- Case Study: Binding Affinity Analysis

Studies have demonstrated that this compound exhibits significant binding affinity towards certain enzymes involved in metabolic pathways. This property is crucial for developing inhibitors that can modulate these pathways effectively.

Mechanism of Action

The mechanism of action of 4-(3-Trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

- 4-(Trifluoromethyl)phenol

- 4-(Trifluoromethoxy)aniline

- 4-(Trifluoromethoxy)benzoic acid

Comparison: 4-(3-Trifluoromethoxyphenyl)phenol is unique due to the presence of both a trifluoromethoxy group and a phenol group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

Biological Activity

4-(3-Trifluoromethoxyphenyl)phenol, also known as 2-Methoxy-4-(3-trifluoromethoxyphenyl)phenol, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The structure of this compound features a phenolic ring substituted with both methoxy and trifluoromethoxy groups. This unique configuration enhances its lipophilicity and alters its electronic properties, influencing its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

- Signal Transduction Interference : It may interfere with cellular signaling pathways, affecting processes such as cell growth and apoptosis.

- Antioxidant Activity : The presence of the phenolic group contributes to its ability to scavenge free radicals, imparting antioxidant properties .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cellular models, indicating its potential as a therapeutic agent for inflammatory diseases .

Anticancer Potential

Studies have highlighted the anticancer potential of this compound. It has demonstrated significant anti-proliferative effects on cancer cell lines, including breast cancer cells (MCF-7). The compound's mechanism involves inducing cell cycle arrest and apoptosis in these cells .

Study on Anticancer Activity

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 20 µM, suggesting moderate potency against cell proliferation. Flow cytometry analysis revealed that the compound induced G1 phase arrest and increased apoptotic markers in treated cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 20 | G1 phase arrest, apoptosis |

| MDA-MB-231 | 25 | Induction of DNA damage |

Study on Anti-inflammatory Activity

In another investigation, the compound was tested for its ability to reduce inflammation in a lipopolysaccharide (LPS)-induced model. Results showed a significant decrease in IL-6 and TNF-alpha levels, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-Methoxy-4-(trifluoromethyl)phenol | Moderate anti-cancer | 30 |

| 4-(Trifluoromethyl)phenol | Weak antibacterial | >50 |

| 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol | Anti-inflammatory | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.